![molecular formula C19H19ClN4O4 B3017664 N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide CAS No. 320417-86-5](/img/structure/B3017664.png)
N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is not directly discussed in the provided papers. However, the papers do mention compounds with similar functional groups or structural motifs. For instance, the first paper discusses N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide, an experimental antitumor agent with a dimethylamino group, which is also present in the compound of interest . The second paper describes the interaction of N,N,N',N'-tetramethylphosphoric triamide with chloral, leading to a complex mixture of products, including a compound with a dimethylaminoethyl group . These papers provide insights into the behavior of similar functional groups under different conditions.
Synthesis Analysis
The synthesis of the compound is not detailed in the provided papers. However, the synthesis of related compounds involves the use of high-performance liquid chromatography (HPLC) for purification, as mentioned in the first paper . The second paper does not provide a direct synthesis route for the compound of interest but discusses the reactivity of a related compound, which could inform potential synthetic pathways .
Molecular Structure Analysis
Neither paper provides a direct analysis of the molecular structure of N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide. However, the second paper does mention the use of X-ray crystallography to determine the structure of a related compound . This technique could potentially be applied to the compound of interest to elucidate its molecular structure.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of the specific compound . However, they do provide some context for the reactivity of similar compounds. For example, the interaction of N,N,N',N'-tetramethylphosphoric triamide with chloral leads to a variety of phosphorus-containing products . This suggests that compounds with dimethylamino groups can participate in complex reactions, which might be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide are not discussed in the provided papers. However, the first paper describes a method for quantifying a similar compound in plasma, which includes details on its stability and detection limits . These details could provide a starting point for understanding the properties of the compound of interest.
Wissenschaftliche Forschungsanwendungen
Recognition and Transport of Compounds
Research conducted by Sawada et al. (2000) demonstrated that self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize and transport hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, showcasing the potential for targeted transport applications in various scientific fields (Sawada et al., 2000).
Synthesis and Antioxidant Activity
The study by Kushnir et al. (2015) highlighted the synthesis of various compounds, including those involving dimethylaminoacrylate, which exhibited significant antioxidant activities. This suggests potential applications in studying oxidative stress-related disorders or developing antioxidant therapies (Kushnir et al., 2015).
Microwave-Assisted Synthesis and LCST-Behavior
Schmitz and Ritter (2007) described a microwave-assisted synthesis technique for N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide monomers. This technique offers a faster synthesis method, which is crucial in research and industrial applications. Additionally, the homopolymers obtained exhibited lower critical solution temperature (LCST) behavior in water, which is significant for applications in materials science and drug delivery systems (Schmitz & Ritter, 2007).
Synthesis of Cationic to Zwitterionic Polymer
Research by Sobolčiak et al. (2013) involved synthesizing a novel cationic polymer that transforms to a zwitterionic form upon light irradiation. This property was used to condense and release DNA, as well as switch antibacterial activity, indicating potential in gene therapy and antimicrobial applications (Sobolčiak et al., 2013).
Synthesis, Antitumor, and Antioxidant Activities of Benzothiophenes
Bialy and Gouda (2011) conducted research on cyanoacetamide derivatives leading to the synthesis of acrylamides with promising antioxidant activities. Some synthesized compounds in this study also showed potential as antitumor agents, suggesting their use in pharmaceutical research (Bialy & Gouda, 2011).
Crystal and Molecular Structures
Valkonen et al. (2012) studied the crystal and molecular structures of compounds similar in structure to N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide. Understanding these structures is critical for applications in crystal engineering and material science (Valkonen et al., 2012).
Eigenschaften
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(dimethylamino)-2-[(E)-(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-23(2)12-15(19(25)22-17-7-5-16(20)6-8-17)11-21-28-13-14-3-9-18(10-4-14)24(26)27/h3-12H,13H2,1-2H3,(H,22,25)/b15-12+,21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCWWDVKAQWEQ-NDNPDCFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)

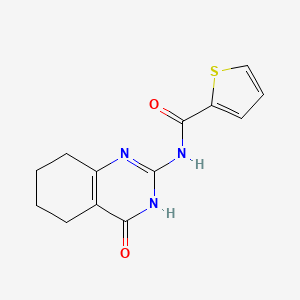

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)
![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)
![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)
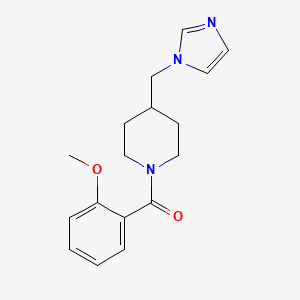
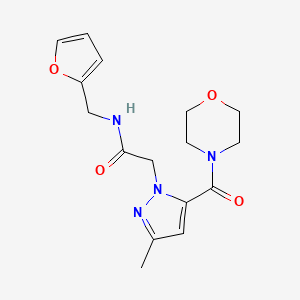
![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)
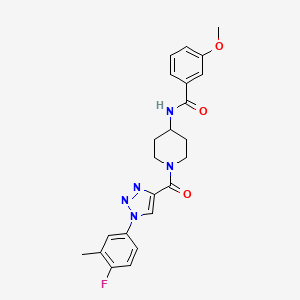

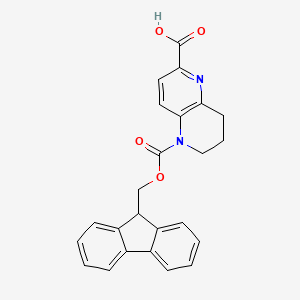
![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)